Furan-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
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Overview
Description
Furan-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a furan ring, a thiophene ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone typically involves multiple steps, including the formation of the oxadiazole ring and the coupling of the furan and thiophene rings. Common synthetic routes may involve:
Formation of the Oxadiazole Ring: This can be achieved through the reaction of a hydrazide with a nitrile in the presence of an acid catalyst.
Coupling Reactions: The furan and thiophene rings can be coupled using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the oxadiazole ring can yield amines.
Scientific Research Applications
Furan-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its unique structure and potential biological activity.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Research: It can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of Furan-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-yl(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Furan-2-yl(3-(5-(thiophen-4-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
Uniqueness
Furan-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can lead to different applications and effects.
Properties
IUPAC Name |
furan-2-yl-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-15(12-2-1-6-20-12)18-5-3-10(8-18)13-16-14(21-17-13)11-4-7-22-9-11/h1-2,4,6-7,9-10H,3,5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMLWJMASYRBDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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